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(2-bromoethyl)(ethyl)amine hydrobromide

Catalog No.
S6443792
CAS No.
70299-78-4
M.F
C4H11Br2N
M. Wt
232.9
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-bromoethyl)(ethyl)amine hydrobromide

CAS Number

70299-78-4

Product Name

(2-bromoethyl)(ethyl)amine hydrobromide

Molecular Formula

C4H11Br2N

Molecular Weight

232.9

Synthesis of Heterocyclic Compounds

One promising area of research for (2-bromoethyl)(ethyl)amine hydrobromide involves its use as a reactant in the synthesis of heterocyclic compounds, particularly thiazolines and thiazines. These heterocyclic rings, containing nitrogen and sulfur atoms, are found in numerous natural products and pharmaceuticals [1]. A study published in the journal Tetrahedron Letters demonstrated a tandem S-alkylation-cyclodeamination approach for synthesizing thiazolines and thiazines using (2-bromoethyl)(ethyl)amine hydrobromide as a key starting material [1].

[1] - "Synthesis of Thiazolines and Thiazines via Tandem S-Alkylation-Cyclodeamination of Thioamides/Haloamines" ScienceDirect:

Preparation of Optically Active Phosphines

Another research application of (2-bromoethyl)(ethyl)amine hydrobromide lies in its ability to participate in the synthesis of optically active phosphines. Phosphines, containing phosphorus and hydrogen atoms, are crucial ligands in various catalysts used in organic synthesis. (2-Bromoethyl)(ethyl)amine hydrobromide can act as an alkylating agent in the presence of cesium hydroxide (CsOH) to achieve P-alkylation of secondary phosphines, leading to the formation of optically active phosphine derivatives [2]. These optically active phosphines hold significance in the development of asymmetric catalysis.

[2] - "Cesium Hydroxide-Catalyzed P-Alkylation of Secondary Phosphines with Haloamines for the Synthesis of Optically Active Phosphines" )

(2-Bromoethyl)(ethyl)amine hydrobromide is a quaternary ammonium compound with the molecular formula C5H13Br2NC_5H_{13}Br_2N and a molecular weight of approximately 204.89 g/mol. This compound appears as a white to off-white crystalline powder and is soluble in water, making it suitable for various chemical applications. The compound is characterized by the presence of a bromoethyl group attached to an ethylamine moiety, which enhances its reactivity and utility in organic synthesis .

Due to its electrophilic bromoethyl group. Key reactions include:

  • Nucleophilic Substitution: The bromo group can be replaced by various nucleophiles, leading to the formation of new amines or other functional groups.
  • Alkylation Reactions: It can act as an alkylating agent in the synthesis of more complex organic molecules.
  • Acid-Base Reactions: The amine component can engage in protonation and deprotonation reactions, influencing its reactivity in different environments .

Several methods can be employed for synthesizing (2-Bromoethyl)(ethyl)amine hydrobromide:

  • Direct Alkylation: Ethylamine can be reacted with 1-bromoethane under basic conditions to yield (2-Bromoethyl)(ethyl)amine, which is then treated with hydrobromic acid to form the hydrobromide salt.
  • Bromination of Ethylamine: Ethylamine can undergo bromination using bromine or phosphorus tribromide, followed by neutralization with hydrobromic acid.
  • Use of Bromoethanol: A reaction involving bromoethanol and ethylamine can also produce the desired compound through nucleophilic substitution .

(2-Bromoethyl)(ethyl)amine hydrobromide finds applications primarily in organic synthesis and medicinal chemistry, where it serves as an intermediate for:

  • Pharmaceutical Development: Utilized in synthesizing drug candidates due to its reactive bromo group.
  • Chemical Research: Employed in studies aimed at developing new synthetic methodologies or understanding reaction mechanisms .
  • Bioconjugation: Its ability to react with nucleophiles makes it useful for attaching biomolecules in research and therapeutic applications.

Interaction studies involving (2-Bromoethyl)(ethyl)amine hydrobromide focus on its reactivity with various biological molecules. Research indicates that compounds with similar structures can interact with proteins, nucleic acids, and other cellular components, potentially modifying their function or activity. These interactions are crucial for understanding the compound's role in drug development and its effects on biological systems .

Several compounds share structural features or functional properties with (2-Bromoethyl)(ethyl)amine hydrobromide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-BromoethylamineC2H7BrNC_2H_7BrNSimpler structure; primarily used as an amine source.
EthylbromideC2H5BrC_2H_5BrHalogenated alkane; used as a solvent and reagent.
2-Aminoethyl bromideC2H7BrNC_2H_7BrNSimilar amine structure; used in similar applications.
tert-Butyl (2-bromoethyl) carbamateC7H14BrNO2C_7H_{14}BrNO_2More complex structure; used as a protective group in synthesis.

Uniqueness: The unique aspect of (2-Bromoethyl)(ethyl)amine hydrobromide lies in its combination of a bromoalkyl group with an ethyl amine, which provides specific reactivity patterns not found in simpler amines or halides. This makes it particularly valuable for targeted synthetic applications in medicinal chemistry and organic synthesis .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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